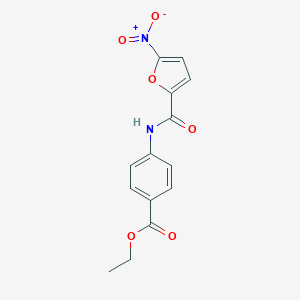![molecular formula C21H16N2O4S B251788 N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a thienylcarbonyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core through cyclization reactions. The thienylcarbonyl group is then introduced via acylation reactions, often using thienylcarbonyl chloride as a reagent. The final step involves the coupling of the methoxy and amino groups under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The thienylcarbonyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
- 2-methoxy-4-(2-(2-thienylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Benzofuran derivatives with various substituents
Uniqueness
This compound stands out due to its unique combination of a benzofuran core and a thienylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16N2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-26-17-12-14(22-21(25)19-7-4-10-28-19)8-9-15(17)23-20(24)18-11-13-5-2-3-6-16(13)27-18/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZLFAPJWEWBZKED-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)
![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)
![2-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B251713.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B251717.png)
![3-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B251718.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide](/img/structure/B251729.png)
![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide](/img/structure/B251730.png)
![1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
